![molecular formula C15H16N4O3S B2430641 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide CAS No. 1795489-20-1](/img/structure/B2430641.png)

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

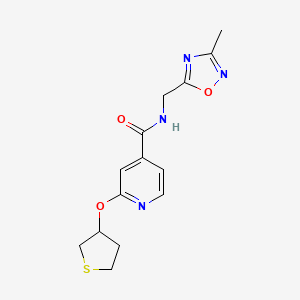

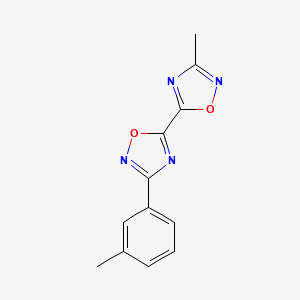

“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation between the aldehyde and urea, with some similarities to the Mannich condensation . In one study, a compound was combined with octane-2,4-dione to afford the desired pyrimidine ring heterocycle .

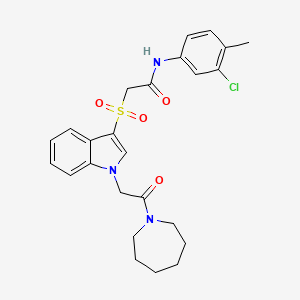

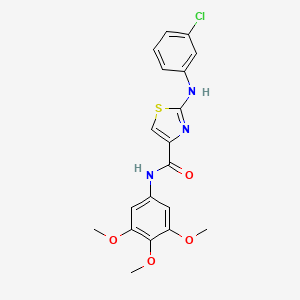

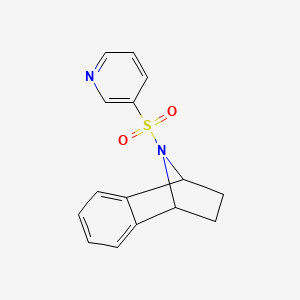

Molecular Structure Analysis

The molecular structure of “N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular formula of the compound is C8H8N4O . The compound’s structural motif allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 .

Chemical Reactions Analysis

The compound has been found to effectively quench the intrinsic fluorescence of BSA via a static quenching process . The energy transfer from BSA to the compound may occur with high probability .

Physical And Chemical Properties Analysis

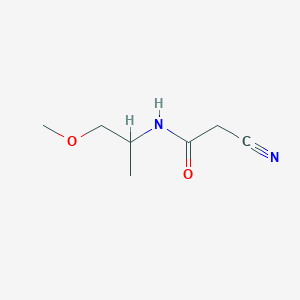

The compound has a molecular weight of 176.18 g/mol . It has a topological polar surface area of 62.8 Ų and a complexity of 208 . The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine derivatives (PPs) 4a–g have been identified as strategic compounds for optical applications. Key features include:

- Solid-State Emission Intensities : Certain PPs allow good solid-state emission intensities, enabling the design of solid-state emitters .

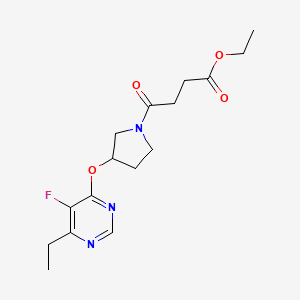

Anticancer Agents

While further research is needed, pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against cancer cells. Compounds like 14, 13, and 15 demonstrated promising IC50 values, making them potential candidates for cancer therapy .

PI3K Inhibitors

Utilizing the bicyclic pyrazolo[1,5-a]pyrimidine core, researchers have developed a novel library of compounds targeting PI3K δ-activity. These compounds hold promise for future chronic obstructive pulmonary disease (COPD) treatments .

Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds with significant photophysical properties. Researchers explore their potential as chelating agents, bioactive molecules, and drug candidates .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including “N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide”, have potential for future research due to their significant photophysical properties and impact in medicinal chemistry . They could lead to new rational and efficient designs of drugs . In one study, a library of compounds was developed focused on future COPD treatment .

properties

IUPAC Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-12-9-15-16-10-13(11-19(15)17-12)18-23(20,21)8-7-22-14-5-3-2-4-6-14/h2-6,9-11,18H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQVBSFIDOBNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B2430558.png)

![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)

![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

methanamine](/img/structure/B2430573.png)

![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)

![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)